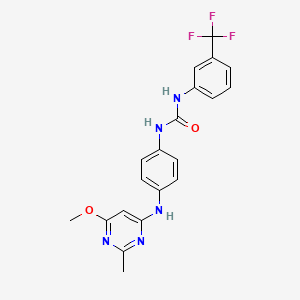
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H18F3N5O2 and its molecular weight is 417.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (hereafter referred to as "the compound") is a synthetic organic molecule notable for its diverse biological activities. This compound integrates a pyrimidine structure with a trifluoromethyl phenyl group, making it a candidate for various pharmacological applications, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H18F3N5O2
- Molecular Weight : 417.4 g/mol
- CAS Number : 946303-44-2
The structural features include a methoxy-substituted pyrimidine and a urea linkage, which are crucial for its biological activity.
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research suggests that it may function as an enzyme inhibitor, potentially modulating pathways involved in cell proliferation and apoptosis. The methoxy and trifluoromethyl groups enhance its binding affinity to target proteins, thereby influencing their activity.
Anticancer Properties
Studies have indicated that the compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways. For instance:
- IC50 values have been reported in the low micromolar range against several human cancer cell lines, indicating potent growth inhibition.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Inhibitory Activity : It has demonstrated inhibitory effects on enzymes such as cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K), which are critical in inflammation and cancer progression.
Case Studies
Several studies have explored the biological effects of the compound:
-
Study on Cancer Cell Lines :
- A study published in a peer-reviewed journal demonstrated that the compound significantly reduced cell viability in breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
-
Enzyme Inhibition Study :
- Another investigation assessed the compound's inhibitory effects on COX enzymes, revealing that it could serve as a potential anti-inflammatory agent alongside its anticancer properties.
Propiedades
IUPAC Name |
1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2/c1-12-24-17(11-18(25-12)30-2)26-14-6-8-15(9-7-14)27-19(29)28-16-5-3-4-13(10-16)20(21,22)23/h3-11H,1-2H3,(H,24,25,26)(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMAWZIVJLLHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













